
17,18-Dehydrovincamine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17,18-Dehydrovincamine-d3 is a deuterated derivative of 17,18-dehydrovincamine, a compound known for its potential pharmacological properties Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and metabolic profile
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17,18-Dehydrovincamine-d3 involves multiple steps, starting from the precursor vincamine. The process includes dehydrogenation to introduce the double bond at positions 17 and 18, followed by deuteration to replace specific hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-pressure hydrogenation. Quality control measures are implemented to ensure the consistency and reproducibility of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or deuterium to the compound, often using catalysts like palladium on carbon. These reactions can reverse the dehydrogenation step, converting the double bond back to a single bond.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule. Common reagents include halogens and nucleophiles, which can introduce new functional groups into the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, reduction results in hydrogenated or deuterated products, and substitution introduces new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
17,18-Dehydrovincamine-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study isotopic effects and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential neuroprotective and cognitive-enhancing effects.
Industry: Utilized in the development of new drugs and therapeutic agents, particularly in the field of neuropharmacology.
Wirkmechanismus
The mechanism of action of 17,18-Dehydrovincamine-d3 involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. It may enhance cognitive function by increasing cerebral blood flow and promoting neuroplasticity. The deuterium substitution is thought to improve the compound’s metabolic stability, leading to prolonged effects and reduced side effects.
Vergleich Mit ähnlichen Verbindungen
Vincamine: The parent compound, known for its vasodilatory and cognitive-enhancing properties.
Vinburnine: A derivative of vincamine with similar pharmacological effects.
Dehydrovincamine: The non-deuterated form of 17,18-Dehydrovincamine-d3.
Comparison: this compound is unique due to the incorporation of deuterium, which enhances its metabolic stability and reduces the rate of degradation. This makes it a valuable tool in research, as it allows for more accurate and prolonged studies of its effects. Compared to its non-deuterated counterparts, this compound may offer improved pharmacokinetic properties and reduced side effects.
Eigenschaften
Molekularformel |
C21H24N2O3 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
trideuteriomethyl (15R,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaene-17-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-8,10,18,25H,3,9,11-13H2,1-2H3/t18-,20+,21+/m1/s1/i2D3 |
InChI-Schlüssel |
BQGJXFQCMYJENQ-GWDXXOOOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)[C@]1(C[C@@]2(C=CCN3[C@@H]2C4=C(CC3)C5=CC=CC=C5N41)CC)O |
Kanonische SMILES |
CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


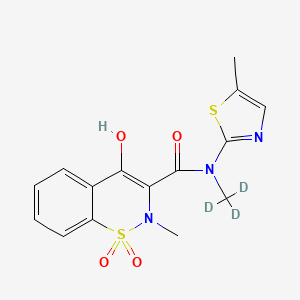
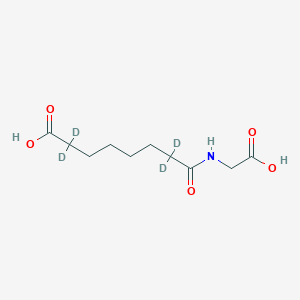

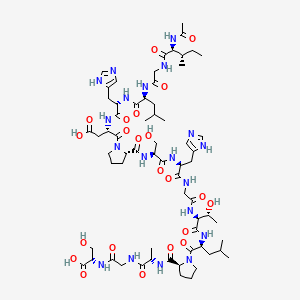
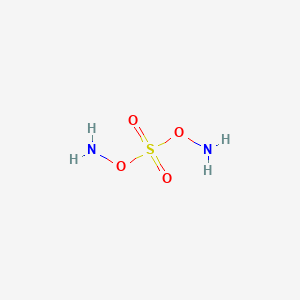
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)

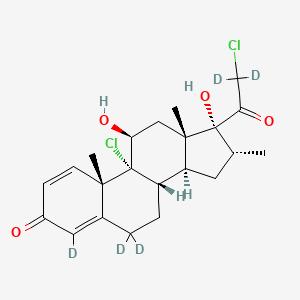
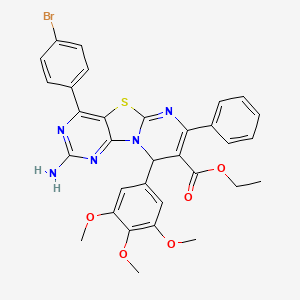
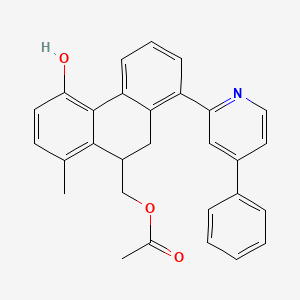
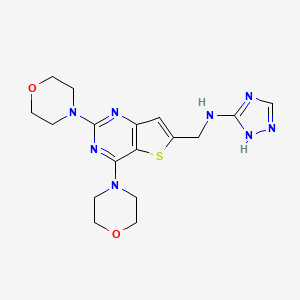
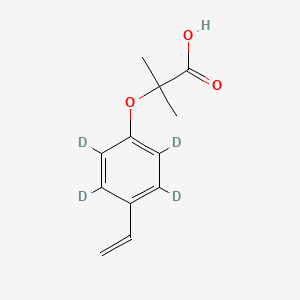
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)

